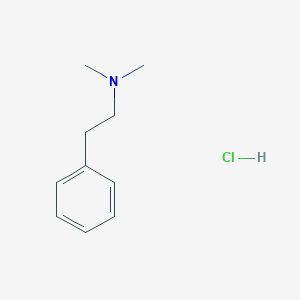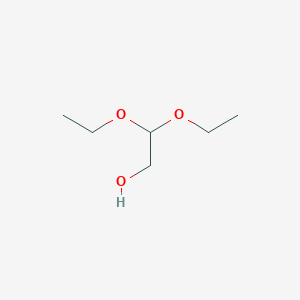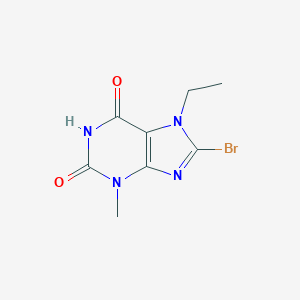
8-Bromo-7-ethyl-3-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a substituted derivative of xanthine, a purine base found in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione typically involves the bromination of 7-ethyl-3-methylxanthine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful monitoring of temperature and pH to ensure the selective bromination at the 8-position of the purine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the bromine position to yield 7-ethyl-3-methylpurine-2,6-dione.
Substitution: The bromine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products:
- Oxidation products include carboxylic acid derivatives.
- Reduction products include de-brominated purine derivatives.
- Substitution products vary depending on the nucleophile used, resulting in a diverse array of functionalized purines .
科学研究应用
8-Bromo-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various purine derivatives, which are valuable in the study of nucleic acid chemistry and enzymatic processes.
Biology: The compound is used in studies involving purine metabolism and its role in cellular signaling pathways.
Medicine: Due to its structural similarity to other biologically active purines, it is investigated for potential therapeutic applications, including as a bronchodilator and in the treatment of certain neurological disorders.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione involves its interaction with adenosine receptors. By acting as an adenosine receptor antagonist, it can modulate various physiological processes, including neurotransmission and bronchial dilation. The compound’s effects are mediated through the inhibition of adenosine binding, leading to altered cellular signaling pathways .
相似化合物的比较
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant that also acts as an adenosine receptor antagonist.
Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness: 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is unique due to the presence of the bromine atom at the 8-position and the ethyl group at the 7-position. These structural modifications confer distinct chemical properties and biological activities compared to other xanthine derivatives .
属性
IUPAC Name |
8-bromo-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCQOQUKCFKWMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
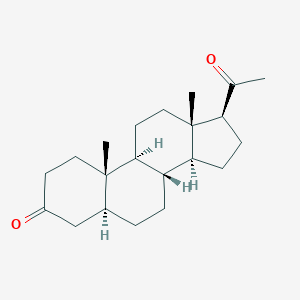
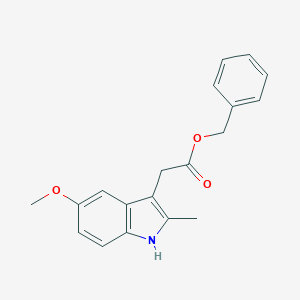
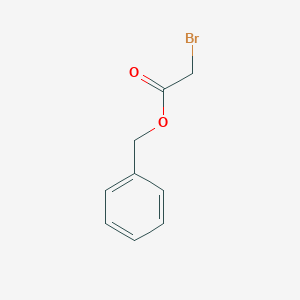
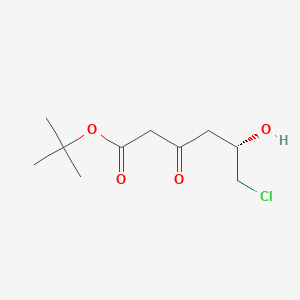
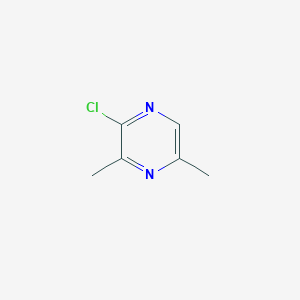
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
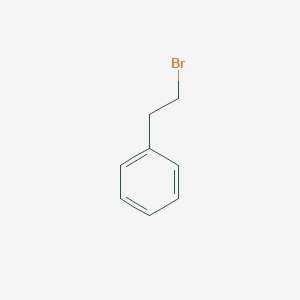
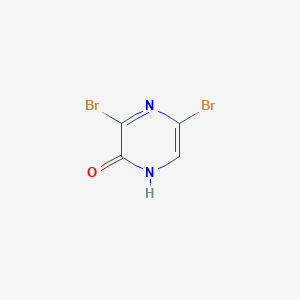
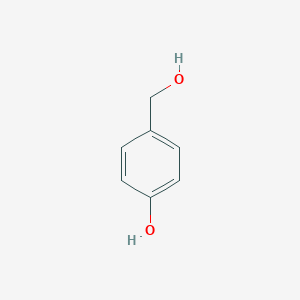

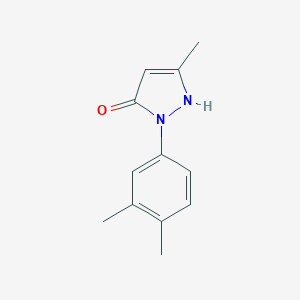
![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)
